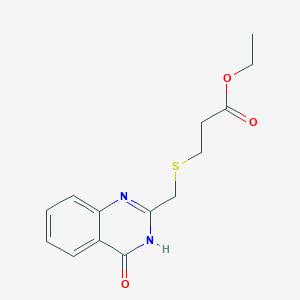

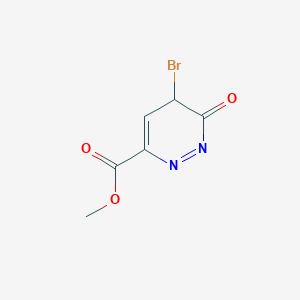

2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.48. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile compounds have demonstrated potential as effective corrosion inhibitors for metals in acidic environments. For instance, a related compound, 2-amino-3,5-dicarbonitrile-4-(4-methoxyphenyl)-6-(phenylthio)pyridine, showed significant corrosion protection efficiency for mild steel in 1 M HCl solution, achieving an inhibition efficiency of 97.6% at a concentration of 1.22 mmol L–1. This performance was validated through various techniques, including electrochemical impedance spectroscopy, potentiodynamic polarization, and scanning electron microscopy, indicating mixed-type inhibition behavior and suggesting the formation of a protective film on the metal surface (Sudheer & M. Quraishi, 2014).

Synthesis of Heterocyclic Compounds

This chemical has shown versatility in the synthesis of various heterocyclic compounds with potential antimicrobial activities. For example, its reaction with ethyl β-amino-α-cyano-γ-ethoxycarbonylcrotenoate yields an amide derivative, which further reacts to produce phenyl hydrazone derivatives. These compounds have been cyclized to form pyridazine and pyridine derivatives, indicating the chemical's utility in generating fused heterocyclic compounds with potential for antimicrobial application (R. Mohareb, F. Al-Omran, & J. Ho, 2002).

Structural Analysis through X-ray Crystallography

The compound has been used in the synthesis of structurally complex molecules whose crystal structures have been determined through X-ray diffraction. This not only showcases the compound's relevance in creating structurally diverse molecules but also its importance in advancing the understanding of molecular geometry and intermolecular interactions within crystalline structures (J. Ganapathy, R. Jayarajan, G. Vasuki, & Aravindhan Sanmargam, 2015).

Quantum Chemical Studies

Quantum chemical studies on derivatives of 2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile have contributed to understanding the correlation between molecular structure and corrosion inhibition efficiency. Through density functional theory (DFT), key parameters such as activation energy, adsorption equilibrium constant, and adsorption free energy have been calculated, providing insights into the mechanisms of corrosion inhibition at the molecular level (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2015).

Propriétés

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-6-phenacylsulfanylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-2-29-17-10-8-16(9-11-17)21-18(12-24)22(26)27-23(19(21)13-25)30-14-20(28)15-6-4-3-5-7-15/h3-11H,2,14H2,1H3,(H2,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJMXCAEWFSNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-phenylethyl)thio)pyridine-3,5-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2464630.png)

![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)

![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)